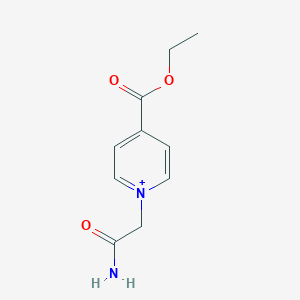![molecular formula C20H18F3N3OS B460697 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 626227-79-0](/img/structure/B460697.png)
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a cyano group (-CN), a trifluoromethyl group (-CF3), a tetrahydroquinoline group, a sulfanyl group (-SH), and an acetamide group (CH3CONH2). These groups are known to bestow certain chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a tetrahydroquinoline group indicates a cyclic structure, and the various functional groups attached to this ring would influence the overall shape of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is susceptible to nucleophilic addition reactions, while the trifluoromethyl group is generally considered to be inert .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which can influence its solubility and permeability .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications in Related Areas
Advanced Oxidation Processes for Environmental Remediation
- Advanced Oxidation Processes (AOPs) have been utilized for the degradation of acetaminophen (ACT) from aqueous mediums, leading to various kinetics, mechanisms, and by-products. This includes the generation of compounds such as hydroquinone, benzoquinone, and acetamide, among others, indicating the environmental and toxicological implications of such processes (Qutob et al., 2022).
Pharmacodynamics and Toxicology of Related Compounds
- Studies on compounds like acetaminophen highlight the complex interactions within biological systems, including the generation of toxic metabolites such as N-acetyl-p-benzoquinone imine (NAPQI) and their impact on liver and kidney functions. These insights are critical for understanding the pharmacological and toxicological profiles of related chemical compounds (Franco et al., 2021).
Chemical Inhibitors of Cytochrome P450 Isoforms
- The selectivity and potency of chemical inhibitors for cytochrome P450 isoforms, including sulfonamides, have been evaluated, providing a foundation for understanding drug-drug interactions and metabolic pathways that may be relevant to the metabolism of similar compounds (Khojasteh et al., 2011).
Environmental and Health Implications of Chemical Degradation Products
- The degradation products of chemical warfare agents, including those that might share structural similarities with the queried compound, have been analyzed for their environmental fate and toxicity. This research provides insights into the persistence and toxicological profiles of chemical compounds and their degradation by-products (Munro et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-12-6-2-4-8-15(12)25-17(27)11-28-19-14(10-24)18(20(21,22)23)13-7-3-5-9-16(13)26-19/h2,4,6,8H,3,5,7,9,11H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFJJWWCWRTRKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Amino-1,3,3'-trimethyl-2',4'-dihydrospiro(piperidine-4,4'-pyrano[2,3-c]pyrazole)-5-carbonitrile](/img/structure/B460614.png)

![Tert-butyl 2,4-diamino-1,5-dicyano-3-thia-9-azaspiro[5.5]undeca-1,4-diene-9-carboxylate](/img/structure/B460617.png)
![Prop-2-enyl 5-cyano-6-[2-(ethoxycarbonylamino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate](/img/structure/B460618.png)
![methyl 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B460619.png)
![5-Ethyl-4,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]nicotinonitrile](/img/structure/B460622.png)
![3-amino-N-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460624.png)
![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,6,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile](/img/structure/B460625.png)
![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isothiochromen-8-yl)phenoxy]acetamide](/img/structure/B460627.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460629.png)
![3-amino-N-(2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460631.png)
![6-Amino-3-(4-methoxyphenyl)-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460632.png)
![Ethyl 3-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate](/img/structure/B460633.png)
![2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid](/img/structure/B460635.png)